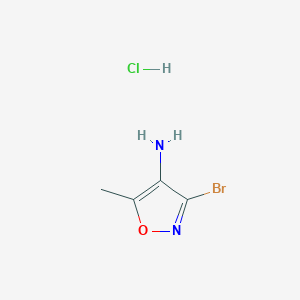

3-Bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride is a chemical compound with the molecular formula C4H5BrN2O·HCl It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1,2-oxazol-4-amine typically involves the bromination of 5-methylisoxazole followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as acetonitrile or tetrahydrofuran (THF). The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-methyl-1,2-oxazol-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Aplicaciones Científicas De Investigación

3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound featuring a five-membered ring containing both nitrogen and oxygen. Its molecular formula is not explicitly provided in the search results, but it has a molecular weight of approximately 161.985 g/mol. This compound typically appears as a white to light yellow crystalline powder and is soluble in water, making it suitable for various chemical applications. The presence of a bromine atom at the 3-position and an amino group at the 4-position of the oxazole ring contributes to its unique chemical and biological activities.

Scientific Research Applications

3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride serves as an intermediate in organic synthesis for creating more complex heterocyclic compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-5-methylisoxazole | Contains an amino group at position 3 | Exhibits different biological activity profiles |

| 3-Bromo-isoxazole | Similar structure but without amino group | Primarily used in synthetic organic chemistry |

| 4-Bromo-thiazole | Contains sulfur instead of oxygen | Known for its distinct pharmacological properties |

These compounds differ primarily in their functional groups and positions of substituents, which significantly influence their biological activities and chemical reactivity. The unique combination of bromine and amino functionalities in 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride sets it apart from these similar compounds.

Other isoxazole derivatives have demonstrated potential in various applications:

- Anti-Cancer Agents: Certain indole derivatives have shown promise as dual-targeted anticancer agents . For example, compound 4 has been shown to significantly inhibit tumor growth in xenograft models . Similarly, compound 26 demonstrated superior anticancer activity against several cancer cell lines, even outperforming the standard drug doxorubicin in some cases .

- Antimicrobial Activity: Thiazole derivatives, which share structural similarities with isoxazoles, have demonstrated significant anticonvulsant and antibacterial activities . For instance, compounds 43a , 43b , 43c , and 44 exhibited potential antimicrobial activity comparable to norfloxacin .

- Antioxidant Properties: Certain isoxazole derivatives have shown excellent antioxidant properties . For example, compound 23f displayed antioxidant properties superior to typical antioxidant molecules like quercetin .

General Information

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-3-methylisoxazol-5-amine

- 3-Amino-5-methylisoxazole

- 5-Methylisoxazole

Uniqueness

3-Bromo-5-methyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Conclusion

3-Bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its potential biological activities open up possibilities for therapeutic applications. Further research is needed to fully explore and harness its capabilities.

Actividad Biológica

3-Bromo-5-methyl-1,2-oxazol-4-amine; hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data tables.

The compound has the following characteristics:

- Molecular Formula : C5H6BrN3O

- Molecular Weight : Approximately 161.985 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water

The unique structure, featuring a bromine atom at the 3-position and an amino group at the 4-position of the oxazole ring, contributes to its biological activity.

Antimicrobial Properties

Research indicates that 3-Bromo-5-methyl-1,2-oxazol-4-amine; hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Recent studies have shown promising results regarding the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Doxorubicin | 10.38 |

| U-937 | 12.5 | Cisplatin | 8.0 |

The observed cytotoxicity is attributed to the induction of apoptosis, as evidenced by flow cytometry assays which showed increased levels of apoptotic markers such as caspase-3 cleavage in treated cells .

The biological activity of 3-Bromo-5-methyl-1,2-oxazol-4-amine; hydrochloride is thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- DNA Interaction : There is evidence suggesting that it can intercalate with DNA, leading to disruption in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Treatment with this compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Study on Breast Cancer Cell Lines :

- Researchers evaluated the effects of varying concentrations of 3-Bromo-5-methyl-1,2-oxazol-4-amine; hydrochloride on MCF-7 and MDA-MB-231 cell lines.

- Results indicated a dose-dependent increase in apoptosis markers and reduced cell viability at concentrations above 10 µM.

-

Antimicrobial Efficacy Study :

- A comparative study assessed the antimicrobial effects against E. coli and S. aureus.

- The compound exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like penicillin.

Propiedades

IUPAC Name |

3-bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O.ClH/c1-2-3(6)4(5)7-8-2;/h6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTZIQDUDCMLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.